![molecular formula C6H10O6 B12567019 (2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal CAS No. 189311-13-5](/img/structure/B12567019.png)
(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal is a compound characterized by its unique stereochemistry and functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple hydroxyl groups and an oxoethoxy group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehyde precursors under basic conditions, followed by selective reduction and protection of hydroxyl groups. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of (2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3,4-trihydroxybutanal: This compound shares a similar backbone but differs in the number and position of hydroxyl groups.
(2R,3R)-2,3-dihydroxybutanedioic acid: Another related compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
189311-13-5 |
|---|---|
Molekularformel |
C6H10O6 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal |
InChI |
InChI=1S/C6H10O6/c7-1-4(10)5(2-8)12-6(11)3-9/h1,3-6,8,10-11H,2H2/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
SUGUCCZVDDJYES-KVQBGUIXSA-N |
Isomerische SMILES |
C([C@H]([C@H](C=O)O)O[C@H](C=O)O)O |
Kanonische SMILES |
C(C(C(C=O)O)OC(C=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
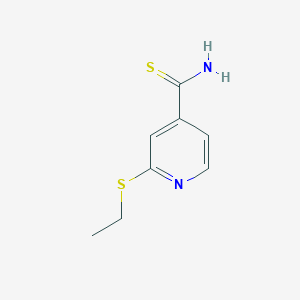
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)

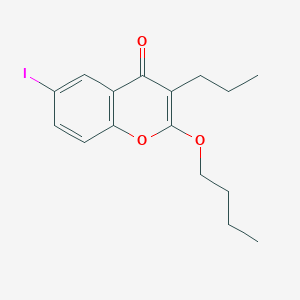
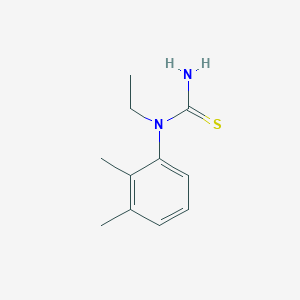



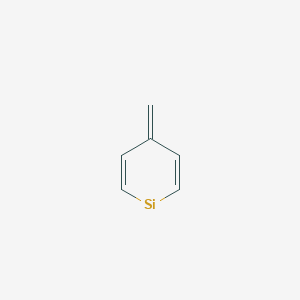

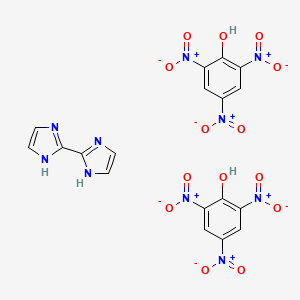
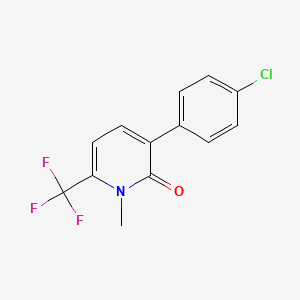
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)
